![molecular formula C14H9NO6 B14398853 3-[(2-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-95-1](/img/structure/B14398853.png)
3-[(2-Nitrobenzoyl)oxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both nitro and carboxylic acid functional groups. This compound is part of the broader class of nitrobenzoic acids, which are known for their diverse applications in organic synthesis and industrial processes. The presence of the nitro group imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes. These processes utilize concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting nitrobenzoic acid is then purified through recrystallization or other separation techniques.
化学反应分析
Types of Reactions
3-[(2-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Conversion to 3-aminobenzoic acid.
Reduction: Formation of 3-hydroxybenzoic acid.
Substitution: Various substituted nitrobenzoic acids depending on the substituents introduced.
科学研究应用
3-[(2-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 3-[(2-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
3-Nitrobenzoic acid: A precursor to 3-aminobenzoic acid, used in dye synthesis.
2-Nitrobenzoic acid: Known for its use in organic synthesis and as a reagent in chemical reactions.
4-Nitrobenzoic acid: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness
3-[(2-Nitrobenzoyl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both nitro and carboxylic acid groups allows for diverse reactivity and applications in various fields.
属性
CAS 编号 |
89882-95-1 |
|---|---|
分子式 |
C14H9NO6 |
分子量 |
287.22 g/mol |
IUPAC 名称 |
3-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-4-3-5-10(8-9)21-14(18)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,16,17) |
InChI 键 |
PEAAVHHLOKTQGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



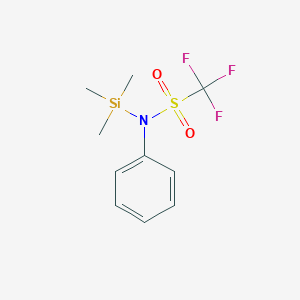
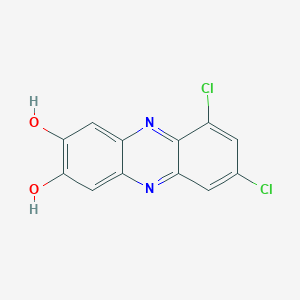
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
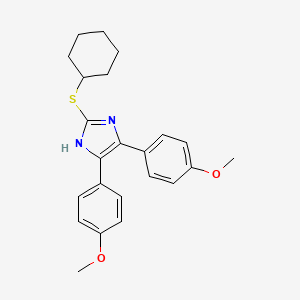
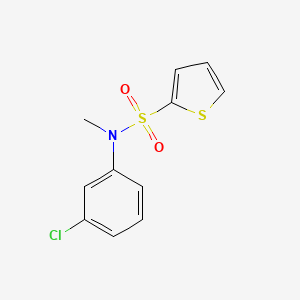
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
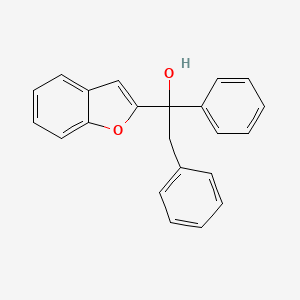
![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
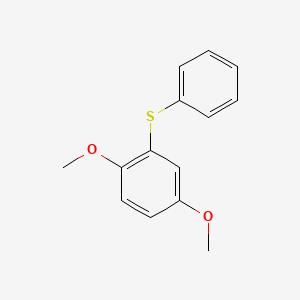
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
